Propanenitrile, 2-(2-trifluoromethylphenylhydrazono)-3-imino-3-(1-piperidinyl)-
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Overview
Description
(E)-2-Imino-2-(piperidin-1-yl)-N-[2-(trifluoromethyl)phenyl]ethanecarbohydrazonoyl cyanide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a trifluoromethyl group, and a cyanide group. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Imino-2-(piperidin-1-yl)-N-[2-(trifluoromethyl)phenyl]ethanecarbohydrazonoyl cyanide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Formation of the Cyanide Group: The cyanide group can be introduced through a nucleophilic substitution reaction using cyanide salts such as sodium cyanide or potassium cyanide.
Final Assembly: The final step involves coupling the piperidine ring, trifluoromethyl group, and cyanide group through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of (E)-2-Imino-2-(piperidin-1-yl)-N-[2-(trifluoromethyl)phenyl]ethanecarbohydrazonoyl cyanide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-Imino-2-(piperidin-1-yl)-N-[2-(trifluoromethyl)phenyl]ethanecarbohydrazonoyl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution using sodium cyanide in dimethyl sulfoxide or electrophilic substitution using trifluoromethyl iodide in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, reduction may yield amines or alcohols, and substitution reactions may yield various substituted derivatives.
Scientific Research Applications
(E)-2-Imino-2-(piperidin-1-yl)-N-[2-(trifluoromethyl)phenyl]ethanecarbohydrazonoyl cyanide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-2-Imino-2-(piperidin-1-yl)-N-[2-(trifluoromethyl)phenyl]ethanecarbohydrazonoyl cyanide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Barium Compounds: Chemically similar to strontium compounds, used in various industrial applications.
Uniqueness
(E)-2-Imino-2-(piperidin-1-yl)-N-[2-(trifluoromethyl)phenyl]ethanecarbohydrazonoyl cyanide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, while the cyanide group contributes to its reactivity.
Properties
Molecular Formula |
C15H16F3N5 |
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Molecular Weight |
323.32 g/mol |
IUPAC Name |
(1E)-2-imino-2-piperidin-1-yl-N-[2-(trifluoromethyl)anilino]ethanimidoyl cyanide |
InChI |
InChI=1S/C15H16F3N5/c16-15(17,18)11-6-2-3-7-12(11)21-22-13(10-19)14(20)23-8-4-1-5-9-23/h2-3,6-7,20-21H,1,4-5,8-9H2/b20-14?,22-13+ |
InChI Key |
GVROIBLAMZZMKI-LPMZWTLGSA-N |
Isomeric SMILES |
C1CCN(CC1)C(=N)/C(=N/NC2=CC=CC=C2C(F)(F)F)/C#N |
Canonical SMILES |
C1CCN(CC1)C(=N)C(=NNC2=CC=CC=C2C(F)(F)F)C#N |
Origin of Product |
United States |
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